N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride
Overview
Description
N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride is a chemical compound likely containing elements such as carbon, hydrogen, nitrogen, and chlorine. It seems to be an amide, which is a type of compound that includes a carbonyl group (C=O) and an amine group (N-H) in its structure .
Molecular Structure Analysis
The molecular structure of a compound like this compound would likely include a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tert-butyl group, which is a branched alkyl group with four carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving compounds like this compound could vary widely depending on the specific conditions and reagents used .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, similar compounds like N-(tert-Butyl)hydroxylamine hydrochloride are solid at room temperature, soluble in water, and have a molecular weight of 125.60 g/mol .
Scientific Research Applications
1. Potential Antipsychotic Agent
N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride and its analogues have been evaluated for their potential as antipsychotic agents. Studies have focused on their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their ability to antagonize the apomorphine-induced climbing response in mice. Notably, certain derivatives exhibited potent in vivo activities with a lower incidence of extrapyramidal side effects, indicative of antipsychotic activity (Norman, Navas, Thompson, & Rigdon, 1996).
2. Analgesic Activity and Chemical Modification
The compound has also been a subject of research in the context of analgesic activity. One specific study on N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a related compound, focused on its effectiveness in alleviating chronic pain in rats and its pharmacological profile. The study aimed to improve the compound's pharmacokinetics and reduce its hyperthermia side-effect (Nie et al., 2020).
3. Antimalarial Candidate
N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate, structurally related to this compound. It was developed for its activity against Plasmodium falciparum and rodent malaria parasites. The molecule's development process included optimization based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations (O’Neill et al., 2009).
4. Inhibitor of Acetylcholinesterase
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to N-(tert-Butyl)-4-piperidinecarboxamide, demonstrated their potential as inhibitors of acetylcholinesterase (AChE). This is relevant for conditions like Alzheimer's disease, where AChE inhibitors are sought for therapeutic benefits. Certain compounds in this category showed significantly high potency against AChE (Sugimoto et al., 1990).
Mechanism of Action
Target of Action
It’s structurally related to bupropion , which is known to be a norepinephrine-dopamine reuptake inhibitor (NDRI) and antagonist of several nicotinic acetylcholine receptors .
Mode of Action
The exact mode of action of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride is unclear. It’s likely to be similar to that of bupropion, which is thought to inhibit the reuptake of norepinephrine and dopamine, thereby increasing their concentrations in the synaptic cleft . This leads to enhanced neurotransmission, which can result in various physiological effects.
Biochemical Pathways
As a potential ndri, it may affect the norepinephrine and dopamine pathways, which play crucial roles in mood regulation, reward, and addiction .
Result of Action
Based on its structural similarity to bupropion, it may have antidepressant effects and could potentially be used to support smoking cessation .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been used in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones . The compound’s interactions with these biomolecules are primarily based on its ability to form stable complexes, which can enhance or inhibit the activity of specific enzymes.
Cellular Effects
This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact oxidative stress and neuroinflammation, which are critical factors in the development of neurodegenerative diseases . By altering these cellular processes, this compound can potentially be used in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. For example, it has been used in spin trapping of short-lived radicals, indicating its role in stabilizing reactive intermediates . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Its hygroscopic nature requires careful handling to prevent degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and neuroinflammation . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it undergoes hydroxylation, carbonylation, and N-demethylation, which are critical steps in its metabolic processing . These metabolic pathways can influence the compound’s efficacy and safety in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is soluble in water, which facilitates its transport across cell membranes . It may interact with specific transporters or binding proteins that influence its localization and accumulation within cells.
Properties
IUPAC Name |
N-tert-butylpiperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,3)12-9(13)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPSCBXDBJJMGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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